N-(5-{[(4-chlorophenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-methylphenyl)urea
Overview
Description
The compound “N-(5-{[(4-chlorophenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N’-(4-methylphenyl)urea” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives are known for their wide range of biological activities, including antiviral, antifungal, and herbicidal properties .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . Starting from 4-chlorobenzoic acid, a series of reactions including esterification, hydrazination, salt formation, and cyclization can lead to the formation of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate can then be converted into a sulfonyl chloride, followed by a nucleophilic attack of the amines to give the final product .Molecular Structure Analysis
The molecular structure of this compound is based on the 1,3,4-thiadiazole scaffold, which is a five-membered ring containing three nitrogen atoms and two sulfur atoms . The presence of the =N-C-S- moiety and the strong aromaticity of the ring are thought to contribute to the compound’s biological activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution . The exact reactions would depend on the specific substituents used in the synthesis.Scientific Research Applications
Antiviral Activity
The compound and its derivatives have shown promising antiviral activity. For instance, compounds with a similar structure have shown certain anti-tobacco mosaic virus activity . This suggests that these compounds could be used in the development of new antiviral drugs .
Anticonvulsant Properties
1,3,4-Thiadiazole derivatives, including the compound , have been reported to possess anticonvulsant properties . This makes them potential candidates for the development of new drugs for the treatment of epilepsy .
Anticancer/Antitumor Activity
1,3,4-Thiadiazole derivatives have been associated with anticancer/antitumor activities . This suggests that they could be used in the development of new cancer treatments .
Anti-Inflammatory Properties
Compounds with a 1,3,4-thiadiazole moiety have been reported to possess anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases .
Antidiabetic Properties
1,3,4-Thiadiazole derivatives have also been associated with antidiabetic properties . This suggests potential applications in the treatment of diabetes .
Antihypertensive Properties
Compounds with a 1,3,4-thiadiazole moiety have been reported to possess antihypertensive properties . This suggests potential applications in the treatment of hypertension .
Mechanism of Action
Target of Action
Similar compounds with a 1,3,4-thiadiazole moiety have been reported to possess a wide range of biological activities . They have been associated with antiviral, antibacterial, antifungal, and antitumor activities .
Mode of Action
The activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .
Biochemical Pathways
Compounds with a similar 1,3,4-thiadiazole moiety have been reported to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Similar compounds have shown antiviral activity against the tobacco mosaic virus and antitumor activity against various tumor cell lines .
Future Directions
properties
IUPAC Name |
1-[5-[(4-chlorophenyl)sulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4OS2/c1-11-2-6-13(7-3-11)19-16(23)20-17-22-21-15(25-17)10-24-14-8-4-12(18)5-9-14/h2-9H,10H2,1H3,(H2,19,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNYQRJJENBHDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CSC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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